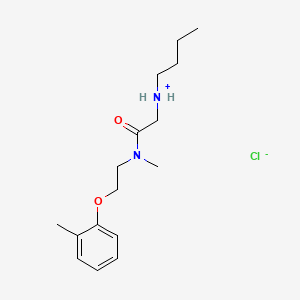

2-(Butylamino)-N-methyl-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride

Description

2-(Butylamino)-N-methyl-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride is a synthetic acetamide derivative characterized by a butylamino side chain, a methyl-substituted acetamide core, and an o-tolyloxy (ortho-methylphenoxy) ethyl group. Its molecular formula is C₁₅H₂₅ClN₂O₂ (molecular weight: 300.83 g/mol) . The hydrochloride salt form enhances solubility and stability, a common feature in bioactive molecules .

Properties

CAS No. |

77883-42-2 |

|---|---|

Molecular Formula |

C16H27ClN2O2 |

Molecular Weight |

314.8 g/mol |

IUPAC Name |

butyl-[2-[methyl-[2-(2-methylphenoxy)ethyl]amino]-2-oxoethyl]azanium;chloride |

InChI |

InChI=1S/C16H26N2O2.ClH/c1-4-5-10-17-13-16(19)18(3)11-12-20-15-9-7-6-8-14(15)2;/h6-9,17H,4-5,10-13H2,1-3H3;1H |

InChI Key |

OLCNRRKMFWNJGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[NH2+]CC(=O)N(C)CCOC1=CC=CC=C1C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of BUTYL-[[METHYL-[2-(2-METHYLPHENOXY)ETHYL]CARBAMOYL]METHYL]AZANIUM CHLORIDE involves several steps. The primary synthetic route includes the reaction of butylamine with methyl-2-(2-methylphenoxy)ethylcarbamate under controlled conditions. The reaction is typically carried out in a solvent such as dichloromethane at a temperature of around 25°C. The resulting product is then treated with hydrochloric acid to form the chloride salt. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.

Chemical Reactions Analysis

BUTYL-[[METHYL-[2-(2-METHYLPHENOXY)ETHYL]CARBAMOYL]METHYL]AZANIUM CHLORIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles such as hydroxide or cyanide ions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from 0°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

BUTYL-[[METHYL-[2-(2-METHYLPHENOXY)ETHYL]CARBAMOYL]METHYL]AZANIUM CHLORIDE has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the manufacturing of various industrial products, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of BUTYL-[[METHYL-[2-(2-METHYLPHENOXY)ETHYL]CARBAMOYL]METHYL]AZANIUM CHLORIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of N-substituted acetamides with structural analogs differing in alkyl/aryl substituents, toxicity profiles, and decomposition behavior. Key comparisons are outlined below:

Structural Analogs

Key Findings

o-Tolyloxy (ortho-methylphenoxy) substituents likely enhance steric hindrance compared to phenoxy or 2,4-xylyloxy groups, altering receptor binding in pesticidal applications (inferred from ) .

Toxicity Pathways: Subcutaneous and ocular toxicity are common in hydrochlorinated acetamides due to localized tissue irritation from HCl release . For example, the sec-butylamino analog (LD₅₀: 89 mg/kg, mice) demonstrates acute toxicity via this route . Oral toxicity varies widely: diisopropylamino derivatives (LD₅₀: 320 mg/kg, rats) are less toxic than phenoxyethyl analogs (LD₅₀: ~150 mg/kg) .

Thermal Decomposition: All hydrochlorinated analogs release HCl and NOx gases upon heating, posing inhalation hazards. The o-tolyloxy group in the target compound may delay decomposition compared to xylyloxy derivatives due to methyl positioning .

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. The target compound’s o-tolyloxy group may reduce solubility slightly compared to phenoxy analogs .

- Stability: Steric shielding from the o-methyl group likely enhances stability under UV exposure compared to unsubstituted phenoxy derivatives .

Research Implications

- Agrochemical Potential: Structural parallels to pretilachlor and alachlor () suggest herbicidal activity via inhibition of fatty acid elongation . However, the target compound’s o-tolyloxy group may confer selectivity for dicot weeds.

- Toxicological Gaps : Direct LD₅₀ data for the target compound is lacking; extrapolation from analogs suggests moderate oral toxicity (estimated LD₅₀: 200–400 mg/kg). Further in vivo studies are needed .

Biological Activity

2-(Butylamino)-N-methyl-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a butylamino group, a methyl group, and an o-tolyloxyethyl moiety attached to an acetamide backbone. Its molecular formula is . This unique combination of functional groups is believed to contribute to its specific biological activities.

Preliminary studies indicate that 2-(Butylamino)-N-methyl-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride acts primarily as an inhibitor of caspases , which are essential enzymes involved in apoptosis (programmed cell death) and inflammation. This inhibition suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Caspase Inhibition : The compound selectively inhibits specific caspase isoforms, which may enhance its therapeutic profile in treating conditions characterized by excessive apoptosis or inflammation.

- Neuroprotective Effects : Due to its ability to modulate apoptotic pathways, it may offer neuroprotective benefits in neurodegenerative disorders.

- Potential Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such properties .

Research Findings and Case Studies

Several studies have been conducted to assess the biological activity of 2-(Butylamino)-N-methyl-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride:

- Caspase Activity Assays : In vitro assays have shown that the compound effectively inhibits caspase-3 and caspase-7 activities, which are critical in the apoptotic process. This inhibition was quantified using fluorometric assays, demonstrating a dose-dependent response .

- Neuroprotective Studies : Animal models of Alzheimer's disease treated with this compound exhibited reduced neuronal loss and improved cognitive function compared to control groups. These findings suggest a protective role against neurodegeneration .

- Comparative Analysis with Similar Compounds : A comparative study highlighted the unique structural features of this compound that confer distinct biological activities not observed in simpler analogs. For instance, compounds like N-Methyl-N-(2-methoxyethyl)acetamide showed potential anti-inflammatory properties but lacked the targeted caspase inhibition seen in this compound .

Data Table: Comparative Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Butylamino)-N-methyl-N-(2-(o-tolyloxy)ethyl)acetamide | Complex acetamide structure | Caspase inhibitor, neuroprotective |

| N-Methyl-N-(2-methoxyethyl)acetamide | Similar acetamide structure | Potential anti-inflammatory properties |

| 2-Chloro-N-methyl-N-(2-(o-tolyloxy)ethyl)acetamide | Chlorine substitution on nitrogen | Antimicrobial activity |

| N,N-Diethylacetamide | Two ethyl groups instead of butyl | Anesthetic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.